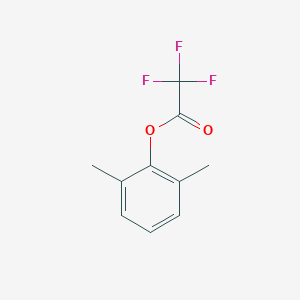

Acetic acid, trifluoro-, 2,6-dimethylphenyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, commonly known as trifluoroacetic anhydride (TFAA), is a colorless and volatile liquid that is widely used in organic synthesis as an acylating agent. TFAA is a highly reactive and efficient reagent that can acylate a wide range of compounds, including alcohols, amines, and carboxylic acids.

作用机制

Acetic acid, trifluoro-, 2,6-dimethylphenyl ester reacts with a variety of functional groups, including alcohols, amines, and carboxylic acids, to form acyl derivatives. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the nucleophile to form the acyl derivative. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Biochemical and Physiological Effects:

Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly reactive and volatile compound that can cause irritation to the eyes, skin, and respiratory tract. It is also a potent lachrymator, which means it can cause tearing of the eyes. Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is not known to have any significant physiological effects in humans or animals.

实验室实验的优点和局限性

Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly reactive and efficient reagent that can acylate a wide range of compounds. It is also relatively inexpensive and readily available. However, Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly volatile and reactive compound that requires careful handling and storage. It is also highly toxic and can cause irritation to the eyes, skin, and respiratory tract.

未来方向

There are several areas of future research that could be explored with Acetic acid, trifluoro-, 2,6-dimethylphenyl ester. One area of interest is the development of new synthetic methodologies using Acetic acid, trifluoro-, 2,6-dimethylphenyl ester as a key reagent. Another area of interest is the development of new applications for Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, such as in the synthesis of new materials or in the modification of biomolecules. Finally, there is a need for further research into the toxicity and environmental impact of Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, as well as the development of safer and more environmentally friendly alternatives.

合成方法

Acetic acid, trifluoro-, 2,6-dimethylphenyl ester can be synthesized by reacting trifluoroacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, trifluoroacetyl acetate, which then reacts with trifluoroacetic acid to yield Acetic acid, trifluoro-, 2,6-dimethylphenyl ester. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

科学研究应用

Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is widely used in organic synthesis as an acylating agent due to its high reactivity and selectivity. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is also used in the synthesis of peptides and proteins, where it is used to protect amino groups during peptide synthesis. In addition, Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of various compounds.

属性

CAS 编号 |

1842-06-4 |

|---|---|

产品名称 |

Acetic acid, trifluoro-, 2,6-dimethylphenyl ester |

分子式 |

C10H9F3O2 |

分子量 |

218.17 g/mol |

IUPAC 名称 |

(2,6-dimethylphenyl) 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C10H9F3O2/c1-6-4-3-5-7(2)8(6)15-9(14)10(11,12)13/h3-5H,1-2H3 |

InChI 键 |

RBLSIARVNJXYSY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)F |

规范 SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)F |

同义词 |

Trifluoroacetic acid 2,6-dimethylphenyl ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)

![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)

![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)

![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)